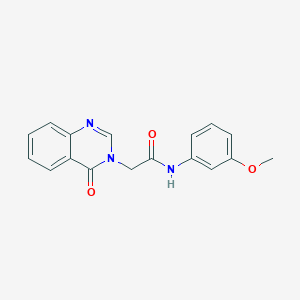
3(4H)-Quinazolineacetamide, N-(3-methoxyphenyl)-4-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3(4H)-Quinazolineacetamide, N-(3-methoxyphenyl)-4-oxo- is a chemical compound that has gained significant attention in the field of scientific research due to its potential in various applications.
Mecanismo De Acción
The mechanism of action of 3(4H)-Quinazolineacetamide, N-(3-methoxyphenyl)-4-oxo- is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation.
Efectos Bioquímicos Y Fisiológicos
In addition to its antiproliferative and anti-inflammatory properties, 3(4H)-Quinazolineacetamide, N-(3-methoxyphenyl)-4-oxo- has been shown to have other biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells and can also inhibit angiogenesis (the formation of new blood vessels) in tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3(4H)-Quinazolineacetamide, N-(3-methoxyphenyl)-4-oxo- in lab experiments is its potent antiproliferative activity against various cancer cell lines. However, one of the limitations is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of 3(4H)-Quinazolineacetamide, N-(3-methoxyphenyl)-4-oxo-. One area of research could focus on identifying the specific enzymes targeted by the compound and elucidating its mechanism of action. Another area of research could involve the development of more potent analogs of the compound for use in cancer therapy. Additionally, the potential use of 3(4H)-Quinazolineacetamide, N-(3-methoxyphenyl)-4-oxo- in combination with other drugs or therapies could also be explored.
Métodos De Síntesis
The synthesis of 3(4H)-Quinazolineacetamide, N-(3-methoxyphenyl)-4-oxo- involves the reaction of 3-methoxyaniline with ethyl acetoacetate in the presence of acetic anhydride and catalytic amounts of p-toluenesulfonic acid. The product is then treated with hydrochloric acid to obtain the final compound.
Aplicaciones Científicas De Investigación
3(4H)-Quinazolineacetamide, N-(3-methoxyphenyl)-4-oxo- has been extensively studied for its potential in various scientific research applications. It has been found to exhibit antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Propiedades
Número CAS |
108086-41-5 |
|---|---|
Nombre del producto |
3(4H)-Quinazolineacetamide, N-(3-methoxyphenyl)-4-oxo- |
Fórmula molecular |
C17H15N3O3 |
Peso molecular |
309.32 g/mol |
Nombre IUPAC |
N-(3-methoxyphenyl)-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C17H15N3O3/c1-23-13-6-4-5-12(9-13)19-16(21)10-20-11-18-15-8-3-2-7-14(15)17(20)22/h2-9,11H,10H2,1H3,(H,19,21) |
Clave InChI |
CXTMXLGYEAHONQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C=NC3=CC=CC=C3C2=O |
SMILES canónico |
COC1=CC=CC(=C1)NC(=O)CN2C=NC3=CC=CC=C3C2=O |
Otros números CAS |
108086-41-5 |
Sinónimos |
N-(3-methoxyphenyl)-2-(4-oxoquinazolin-3-yl)acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B25288.png)
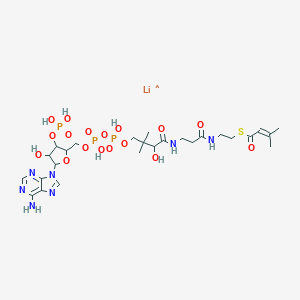
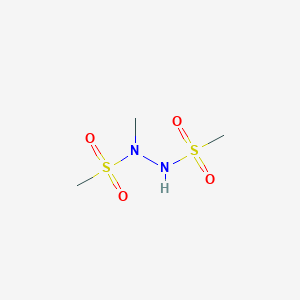
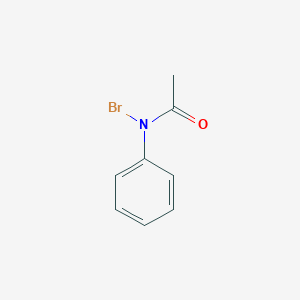

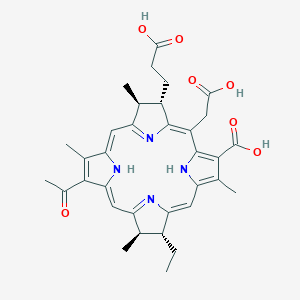
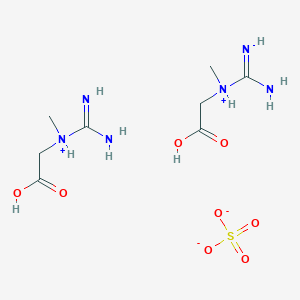
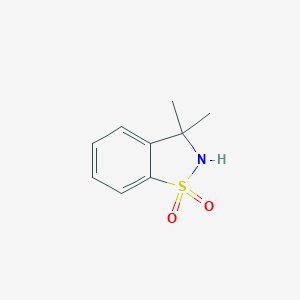
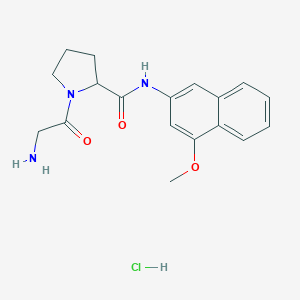
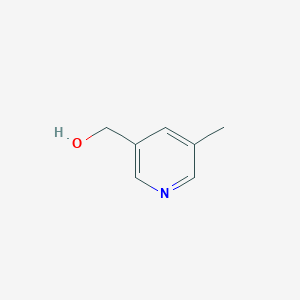
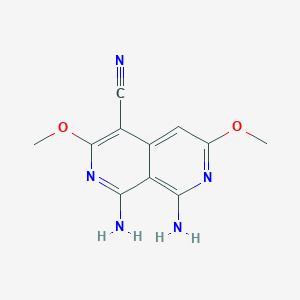
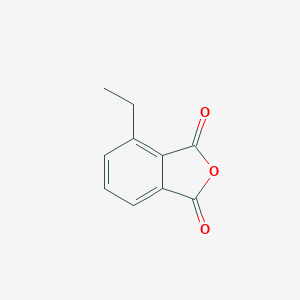

![9,10-Bis[N-[2-(dimethylamino)ethyl]methylaminomethyl]anthracene](/img/structure/B25320.png)